2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride
Overview
Description
This compound is a clear colorless to yellow liquid . It is an ortho-substituted benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of this compound is C11H7ClF3NO3S . The InChI code is 1S/C11H7ClF3NO3S/c1-6-2-3-7(4-9(6)20(12,17)18)8-5-10(19-16-8)11(13,14)15/h2-5H,1H3 .Physical and Chemical Properties Analysis
This compound is a clear colorless to yellow liquid . The molecular weight is 325.7 . It’s stored at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
One study delves into the synthesis and detailed structural analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, highlighting the importance of understanding the molecular and electronic structures of such compounds for their potential applications in materials science and chemistry (Rublova et al., 2017). This research emphasizes the role of X-ray crystallography in determining the crystal structure, which is critical for the development of new materials and chemicals.
Chemical Behavior and Reactions
Another area of interest is the study of chemical reactions involving sulfamethoxazole, a compound with a similar isoxazole component, which undergoes photodecomposition to produce various photoproducts (Zhou & Moore, 1994). This research sheds light on the reactivity and stability of isoxazole-containing compounds, which is crucial for their application in pharmaceuticals and agrochemicals.
Applications in Catalysis and Synthesis
The use of ionic liquids for Friedel-Crafts sulfonylation, employing benzenesulfonyl chloride derivatives, demonstrates the potential of these compounds in synthetic organic chemistry, offering environmentally friendly alternatives for catalysis (Nara et al., 2001). This research is pivotal for developing sustainable chemical processes.
Pharmacological Applications
Additionally, the synthesis of sulfamethoxazole polymers from isoxazole-containing monomers indicates the potential of these compounds in developing antimicrobial drugs (Thamizharasi et al., 2002). This illustrates the importance of such compounds in pharmaceutical research, especially for creating new antimicrobial agents.
Safety and Hazards
This compound is classified as dangerous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-methyl-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO3S/c1-6-2-3-7(4-9(6)20(12,17)18)8-5-10(19-16-8)11(13,14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCPZZWCCWLXPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)C(F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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